REACTION_CXSMILES
|
[CH3:1][N:2]([CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][NH:14][CH2:13]1)[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[C:19](Cl)(=[O:21])[CH3:20]>ClCCl.N1C=CC=CC=1>[CH3:18][CH:17]1[CH2:16][CH2:15][N:14]([C:19](=[O:21])[CH3:20])[CH2:13][CH:12]1[N:2]([CH3:1])[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C2=C(N=CN1)NC=C2)C2CNCCC2C
|
Name
|
dichloromethane pyridine
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.018 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3)
|
Type
|
WASH
|
Details
|
The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CN(CC1)C(C)=O)N(C=1C2=C(N=CN1)NC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.005 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][NH:14][CH2:13]1)[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[C:19](Cl)(=[O:21])[CH3:20]>ClCCl.N1C=CC=CC=1>[CH3:18][CH:17]1[CH2:16][CH2:15][N:14]([C:19](=[O:21])[CH3:20])[CH2:13][CH:12]1[N:2]([CH3:1])[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C2=C(N=CN1)NC=C2)C2CNCCC2C
|
Name
|
dichloromethane pyridine
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.018 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3)
|
Type
|
WASH
|
Details
|
The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CN(CC1)C(C)=O)N(C=1C2=C(N=CN1)NC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.005 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |